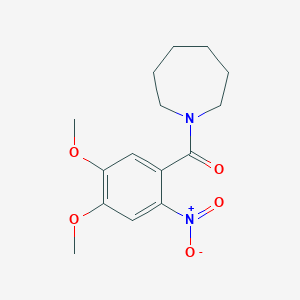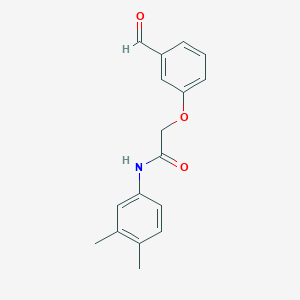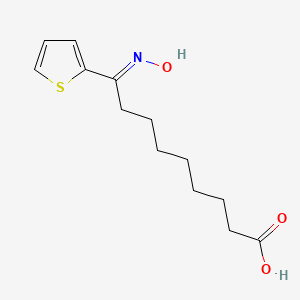
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane, also known as DNO, is a compound that has been widely studied for its potential applications in scientific research. DNO is a derivative of benzoylazepine and belongs to the class of nitrobenzoyl compounds. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)azepane is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. This compound has been found to interact with proteins such as tubulin and microtubules, which play a role in cell division and migration.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neuroprotective properties: this compound has been found to improve cognitive function and exhibit neuroprotective properties.
3. Vasodilatory properties: this compound has been found to exhibit vasodilatory properties and reduce blood pressure.
実験室実験の利点と制限
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High purity: this compound can be synthesized with high purity, making it suitable for use in lab experiments.
2. Wide range of applications: this compound has been found to exhibit a range of biochemical and physiological effects, making it suitable for a wide range of applications.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in lab experiments.
2. Limited stability: this compound has limited stability, which can make it difficult to store and transport.
将来の方向性
There are several future directions for the study of 1-(4,5-dimethoxy-2-nitrobenzoyl)azepane. Some of the areas where this compound could be further studied include:
1. Cancer Research: this compound could be further studied for its potential use in cancer treatment. The compound could be tested in preclinical and clinical trials to determine its efficacy and safety.
2. Neurological Disorders: this compound could be further studied for its potential use in the treatment of neurological disorders. The compound could be tested in animal models to determine its effects on cognitive function and neuroprotection.
3. Cardiovascular Disease: this compound could be further studied for its potential use in the treatment of cardiovascular disease. The compound could be tested in animal models to determine its effects on blood pressure and vasodilation.
In conclusion, this compound, or this compound, is a promising compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it suitable for a wide range of applications. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
合成法
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)azepane involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)propan-1-one with 1-aminocaprolactam in the presence of sodium hydride. The reaction is carried out in a solvent such as dimethylformamide and yields this compound as the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(4,5-dimethoxy-2-nitrobenzoyl)azepane has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer treatment. The compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.
2. Neurological Disorders: this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and improve cognitive function.
3. Cardiovascular Disease: this compound has been studied for its potential use in the treatment of cardiovascular disease. The compound has been found to exhibit vasodilatory properties and reduce blood pressure.
特性
IUPAC Name |
azepan-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-9-11(12(17(19)20)10-14(13)22-2)15(18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCUULQQPGRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)


![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)

![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)

![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)